Potassium 2,2,3,3-tetrafluoropropionate

Beschreibung

Significance and Context within Fluorinated Compounds Chemistry

Fluorinated organic compounds are of significant interest due to the unique properties conferred by the fluorine atom, such as high thermal stability, chemical inertness, and strong electronegativity. scilit.com The substitution of hydrogen with fluorine in organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net Perfluoroalkyl carboxylic acids (PFCAs), the class of compounds to which 2,2,3,3-tetrafluoropropionic acid belongs, are known for their persistence in the environment, a direct consequence of the strength of the carbon-fluorine bond. researchgate.net This stability also makes them suitable for applications in harsh chemical environments.

The presence of the carboxylate group in Potassium 2,2,3,3-tetrafluoropropionate provides a site for coordination with metal ions, suggesting its potential use in coordination chemistry and materials science. nih.govsouthampton.ac.uk The properties of the resulting metal complexes would be influenced by the fluorinated alkyl chain, potentially leading to novel materials with unique characteristics. Furthermore, the anionic nature of the tetrafluoropropionate ion makes it a candidate for use in electrochemical systems, such as electrolytes for batteries, a field where fluorinated anions are extensively studied. nih.gov

Historical Perspectives on Fluoropropionate Derivatives

The synthesis of fluorinated organic compounds has been a subject of intense research for many decades. The development of methods to introduce fluorine into organic molecules has paved the way for the creation of a vast array of fluorinated compounds with diverse applications.

The synthesis of 2,2,3,3-tetrafluoropropionic acid, the precursor to this compound, has been approached through various methods. One patented method involves the hydrolysis of N,N-dialkyl-2,3,3,3-tetrafluoropropionamide under acidic or basic conditions, with or without a catalyst. sci-hub.se This process is highlighted for its potential to utilize byproducts from other chemical processes, making it a more economical and environmentally friendly route. researchgate.net

Another approach to synthesizing trifluoroethylene (B1203016) (TrFE), a valuable monomer in the polymer industry, has involved the use of tetrafluoropropionic acid salts, indicating an industrial relevance for this class of compounds. clemson.edu The historical development of these synthetic routes underscores the ongoing effort to produce fluorinated building blocks for various applications.

Current Research Landscape and Future Directions in Fluorinated Anion Chemistry

While specific research on the electrochemical properties of this compound is not widely available, the behavior of other short-chain perfluorocarboxylic acids suggests that it could be a subject of interest. researchgate.net The investigation of its ionic conductivity in various solvents and its stability at different electrochemical potentials could reveal its suitability as an electrolyte additive or a primary salt in novel battery chemistries. mdpi.com

Future research could also explore the coordination chemistry of the 2,2,3,3-tetrafluoropropionate anion with various metal centers. The resulting complexes could exhibit interesting properties, such as high thermal stability or specific catalytic activity, driven by the electronic effects of the fluorinated alkyl chain. nih.govsouthampton.ac.uk The synthesis and characterization of such complexes would contribute to the fundamental understanding of fluorinated ligands and their impact on the properties of metal-organic frameworks and other coordination polymers.

Data Tables

Table 1: Physicochemical Properties of this compound (Note: Data is limited and primarily based on information from chemical suppliers and inferences from its parent acid.)

| Property | Value |

| Molecular Formula | C₃HF₄KO₂ |

| Molecular Weight | 184.13 g/mol |

| Appearance | White to off-white solid |

| Solubility | Sparingly soluble in DMSO, slightly soluble in methanol |

Table 2: Properties of 2,2,3,3-Tetrafluoropropionic Acid (Parent Acid)

| Property | Value | Source |

| Molecular Formula | C₃H₂F₄O₂ | nih.gov |

| Molecular Weight | 146.04 g/mol | nih.gov |

| Boiling Point | 133 °C | nih.gov |

| Appearance | Liquid | nih.gov |

| CAS Number | 756-09-2 | nih.gov |

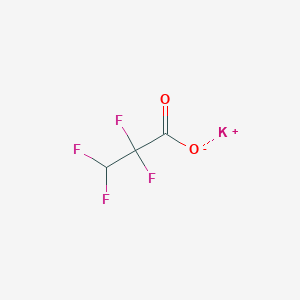

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

potassium;2,2,3,3-tetrafluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F4O2.K/c4-1(5)3(6,7)2(8)9;/h1H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMUVGLPXQXZFM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])(F)F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF4KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635583 | |

| Record name | Potassium 2,2,3,3-tetrafluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71592-16-0 | |

| Record name | Potassium 2,2,3,3-tetrafluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Kinetics in Potassium 2,2,3,3 Tetrafluoropropionate Systems

Mechanistic Investigations of Synthetic Transformations

Understanding the detailed reaction pathways is fundamental to controlling the synthesis and reactivity of potassium 2,2,3,3-tetrafluoropropionate. The following subsections explore the mechanisms of key transformations involving this compound and its precursors.

While specific studies on the nucleophilic addition and substitution reactions of this compound are not extensively detailed in available literature, mechanistic insights can be drawn from its corresponding acid and anhydride (B1165640) derivatives. The anhydride, 2,2,3,3-tetrafluoropropanoic anhydride, readily engages in nucleophilic substitution reactions. In these reactions, the anhydride group is targeted by nucleophiles such as alcohols or amines, leading to the formation of esters or amides, respectively. The strong electron-withdrawing effect of the fluorine atoms enhances the electrophilicity of the carbonyl carbons, making them susceptible to nucleophilic attack.

Furthermore, enzymatic degradation studies on the free acid, 2,2,3,3-tetrafluoropropionic acid, by fluoroacetate (B1212596) dehalogenase (FAcD) suggest a nucleophilic substitution mechanism. Although wild-type FAcD shows minimal activity towards this specific acid, the proposed catalytic cycle involves an aspartate residue acting as a nucleophile. nih.gov This residue attacks the carbon atom bonded to the fluorine, leading to the formation of an ester intermediate, which is subsequently hydrolyzed. nih.gov

In the context of per- and polyfluoroalkyl substances (PFAS), hydrothermal alkaline treatment (HALT) has been shown to degrade 2,2,3,3-tetrafluoropropionic acid. acs.org The proposed mechanism involves nucleophilic substitution, where hydroxide (B78521) ions attack the fluorinated carbon backbone, although thermal decarboxylation is also suggested as a potential pathway for perfluorocarboxylic acids under these conditions. acs.org

A key synthetic route to producing alkali metal salts of 2,2,3,3-tetrafluoropropionate is the electrocatalytic oxidation of 2,2,3,3-tetrafluoro-1-propanol (B1207051) (TFP). This process, which has been optimized for the synthesis of the sodium salt, provides a clear example of a reaction mechanism involving proton transfer and intermediate formation. acs.orgresearchgate.net

The reaction is typically carried out in an electrocatalytic reactor using an anode, such as nano-MnOx loaded on a porous titanium electrode. acs.org The proposed mechanism proceeds as follows:

Deprotonation: In a basic medium, the 2,2,3,3-tetrafluoro-1-propanol (TFP) undergoes deprotonation of its hydroxyl group. This initial proton transfer results in the formation of a negatively charged alkoxy intermediate. nih.gov

Oxidation: This alkoxy intermediate is then oxidized at the anode surface. The electrocatalytic surface facilitates the removal of electrons, leading to the formation of 2,2,3,3-tetrafluoropropionic acid (TFPA).

Neutralization: The newly formed TFPA immediately reacts with the alkali metal hydroxide (e.g., potassium hydroxide) present in the electrolyte to yield the final product, this compound, and water.

This electrocatalytic method has demonstrated high selectivity, with over 99.9% selectivity towards the formation of the tetrafluoropropionate salt under optimized conditions. acs.orgresearchgate.net

Direct research detailing radical processes or thermochemical reaction mechanisms specifically for the synthesis of this compound is limited. However, general principles of fluorocarbon synthesis often involve radical intermediates or high-energy conditions. For instance, the thermal decomposition of compounds like graphite (B72142) fluoride (B91410) can produce radical species such as CF2, which then undergo secondary reactions to form various fluorocarbons. researchgate.net

While not directly related to the synthesis of this compound, the atmospheric chemistry of other fluorinated propenes has been studied, revealing that their reactions with atmospheric radicals like OH and Cl are key degradation pathways. researchgate.net These reactions often proceed via radical addition to the carbon-carbon double bond, followed by further oxidation. researchgate.net Such studies highlight the importance of radical pathways in the transformation of fluorinated molecules, though specific thermochemical data for the formation of this compound via radical routes is not currently available.

Kinetic Studies and Reaction Rate Determination

Kinetic analysis is essential for optimizing synthetic processes by identifying the factors that control reaction speed and efficiency.

In the electrocatalytic synthesis of sodium 2,2,3,3-tetrafluoropropionate from TFP, several operational parameters have been shown to significantly influence the reaction rate and current efficiency. acs.org These findings are directly applicable to the synthesis of the potassium salt.

Key factors include:

Reaction Temperature: Higher temperatures generally increase the reaction rate.

Current Density: The applied current density at the anode is a critical factor in driving the oxidation reaction.

Residence Time (RT): In a continuous flow reactor, the time the reactants spend in the reactor directly impacts the extent of conversion.

Initial TFP Concentration: The concentration of the starting material can affect the reaction kinetics.

pH of the Feed: The basicity of the solution is crucial for the initial deprotonation step. nih.gov

Response Surface Methodology (RSM) has been used to optimize these parameters, revealing significant interactions between them, particularly between residence time and reaction temperature. acs.org Under optimal conditions (e.g., 80 °C, 25 min RT, 3.4 mA cm⁻² current density, and 26.3 mmol L⁻¹ TFP concentration), a TFP conversion of 91.9% can be achieved. acs.org

| Factor | Effect on Reaction Rate/Conversion | Reference |

|---|---|---|

| Reaction Temperature | Increases conversion with longer residence times | acs.org |

| Current Density | Directly influences the rate of electro-oxidation | acs.org |

| Residence Time | Longer residence time generally leads to higher conversion | acs.org |

| TFP Concentration | Affects the overall yield and reaction kinetics | acs.org |

| pH | A basic pH is necessary for the initial deprotonation of TFP | nih.gov |

While detailed kinetic models for the synthesis of this compound are not extensively published, the use of statistical models like Response Surface Methodology (RSM) demonstrates a quantitative approach to understanding the process. acs.org RSM helps to create a mathematical model that describes the relationship between the multiple process variables and the reaction outcome (e.g., TFP conversion). acs.org

For instance, the optimization of the electrocatalytic synthesis of the sodium salt showed that the interaction between residence time and reaction temperature was the most significant factor influencing TFP conversion. acs.org Such models are invaluable for process optimization, allowing for the prediction of the optimal conditions to maximize yield and efficiency without the need for exhaustive experimentation.

Further development of comprehensive kinetic models would likely involve differential equations describing the rate of change of reactant and product concentrations based on a proposed mechanism. These models would incorporate the effects of mass transfer and the intrinsic kinetics of the surface reaction on the electrocatalyst, providing deeper insight into the reaction progression.

Computational Chemistry and Theoretical Modeling

In the study of this compound, computational chemistry and theoretical modeling serve as indispensable tools for elucidating its molecular characteristics and reaction dynamics. These in-silico approaches provide a molecular-level understanding that complements experimental findings, offering predictive insights into the compound's behavior.

Density Functional Theory (DFT) Applications for Molecular Structure and Reactivity Analysis

Molecular Structure and Electronic Properties: DFT calculations, often using functionals like M06-2X with a basis set such as 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles of the 2,2,3,3-tetrafluoropropionate anion. nih.gov These calculations reveal the spatial arrangement of the atoms and the influence of the fluorine atoms on the carboxylate group.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive. nih.gov The electrostatic potential (ESP) map can also be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. researchgate.net

Reactivity Analysis: DFT provides a suite of reactivity descriptors that quantify the chemical behavior of the tetrafluoropropionate anion. These descriptors are derived from the conceptual DFT framework and include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). nih.govmdpi.com These indices help in predicting how the molecule will interact with other reagents. For instance, the chemical potential indicates the tendency of electrons to escape from the system. researchgate.net The alteration of charge distribution due to the presence of highly electronegative fluorine atoms significantly impacts these reactivity parameters. researchgate.net

Table 1: Conceptual DFT-Derived Reactivity Descriptors

| Descriptor | Formula | Significance for Reactivity Analysis |

| Electronegativity (χ) | χ ≈ - (EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape; related to reaction direction. mdpi.com |

| Chemical Hardness (η) | η ≈ ELUMO - EHOMO | Measures resistance to change in electron distribution; indicates stability. mdpi.com |

| Global Electrophilicity (ω) | ω = μ2 / 2η | Quantifies the electrophilic nature of a molecule. mdpi.com |

| Global Nucleophilicity (N) | N = EHOMO(Nu) - EHOMO(TCE) | Ranks nucleophiles on an absolute scale using tetracyanoethylene (B109619) (TCE) as a reference. mdpi.com |

Quantum Chemical Calculations for Reaction Mechanism Prediction and Transition States

Quantum chemical calculations are pivotal for mapping out the potential energy surfaces of reactions involving this compound. These calculations allow for the prediction of reaction pathways, the identification of intermediates, and the characterization of transition states. rsc.org

Reaction Pathway Elucidation: By computing the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. acs.org This profile helps in determining whether a reaction is under kinetic or thermodynamic control. For example, in reactions with multiple possible outcomes, such as additions to unsaturated systems, calculations can reveal which regio- or stereoisomer is favored. acs.org The presence of fluorine substituents can significantly alter reaction barriers and product stabilities compared to their non-fluorinated analogs. acs.org

Transition State Theory: Transition State Theory (TST) is a fundamental theory that explains the rates of elementary chemical reactions by assuming a quasi-equilibrium between reactants and the activated complex (the transition state). wikipedia.org Quantum chemical calculations are used to locate the transition state structure on the potential energy surface, which corresponds to a saddle point. wikipedia.org The energy of this transition state relative to the reactants gives the activation energy (Ea), a key parameter in the Arrhenius equation that governs the reaction rate. Calculations can provide detailed insights into the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡). wikipedia.orgumw.edu

Table 2: Hypothetical Reaction Coordinate Data for a Reaction of 2,2,3,3-Tetrafluoropropionate

| Species | Description | Relative Energy (kcal/mol) | Relative Free Energy (ΔG, kcal/mol) |

| Reactants | Starting materials (e.g., Tetrafluoropropionate + Electrophile) | 0.0 | 0.0 |

| TS1 | Transition State for Path A | +15.2 | +16.5 |

| Intermediate A | Intermediate formed via Path A | -5.4 | -4.8 |

| TS2 | Transition State for Path B | +20.1 | +21.0 |

| Product A | Final product from Path A (Kinetic Product) | -12.7 | -11.9 |

| Product B | Final product from Path B (Thermodynamic Product) | -18.3 | -17.5 |

Note: This table represents hypothetical data to illustrate the application of quantum chemical calculations in predicting reaction outcomes. The lower activation energy for Path A suggests it is the kinetically favored pathway.

Modeling of Molecular Interactions and Conformational Dynamics using ¹⁹F NMR Spectroscopy

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for studying fluorinated molecules like this compound due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus. nih.gov It serves as a sensitive probe for the local molecular environment, interactions, and dynamics. nih.govnih.gov

Conformational Analysis: The chemical shift of a ¹⁹F nucleus is highly sensitive to its electronic environment, which is influenced by the molecule's conformation. researchgate.net By analyzing ¹⁹F NMR spectra, researchers can gain insights into the preferred conformations of the tetrafluoropropionate anion in solution. Changes in temperature or solvent can lead to shifts in conformational equilibria, which are readily observed as changes in ¹⁹F chemical shifts or coupling constants (J-couplings). rsc.org

Molecular Interactions: ¹⁹F NMR is widely used to study non-covalent interactions, such as binding events between a fluorinated molecule and a larger entity like a protein or a surface. beilstein-journals.org When the tetrafluoropropionate anion interacts with another species, the chemical environment of the fluorine atoms changes, leading to a detectable change in the ¹⁹F NMR signal. beilstein-journals.org This can be used to determine binding affinities (Kd) and to map binding epitopes. beilstein-journals.orgmdpi.com Paramagnetic Relaxation Enhancement (PRE) experiments, where a paramagnetic center is introduced, can provide distance information by observing the quenching of the ¹⁹F signal, which is useful for structural elucidation of molecular complexes. nih.gov

Table 3: Interpretation of ¹⁹F NMR Parameters for Studying Molecular Dynamics

| NMR Parameter | Information Provided | Application Example for Tetrafluoropropionate |

| Chemical Shift (δ) | Sensitive to the local electronic and magnetic environment. nih.gov | Detecting conformational changes or binding to a receptor site. |

| Coupling Constants (J) | Provide through-bond connectivity and dihedral angle information (via Karplus relationship). rsc.org | Determining the rotational barriers and preferred rotamers around the C-C bonds. |

| Relaxation Rates (R₁, R₂) | Reflect molecular motion (tumbling) and exchange processes. nih.gov | Probing the dynamics of the anion in solution and its interaction with the potassium cation. |

| Nuclear Overhauser Effect (NOE) | Provides through-space distance information between nuclei (< 5 Å). | Mapping the proximity of fluorine atoms to other parts of the molecule or to a binding partner. |

| Paramagnetic Relaxation Enhancement (PRE) | Provides long-range distance information from a paramagnetic center. nih.gov | Determining the orientation and distance of the anion within a larger complex. |

Computational Fluid Dynamics (CFD) for Reactor Design and Process Simulation

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. tudelft.nl For the industrial synthesis of this compound, CFD is a critical tool for designing, optimizing, and scaling up chemical reactors. slideshare.netnih.gov

Reactor Design and Optimization: CFD simulations provide detailed insights into the complex interplay of fluid flow, heat transfer, mass transfer, and chemical reactions within a reactor. researchgate.net By creating a virtual model of the reactor, engineers can predict flow patterns, temperature gradients, mixing efficiency, and residence time distribution. tudelft.nlresearchgate.net This allows for the optimization of reactor geometry (e.g., stirred-tank vs. packed-bed), impeller design, and operating conditions (e.g., flow rates, temperature, pressure) to maximize yield, improve product quality, and ensure safe operation. researchgate.net

Process Simulation: In the synthesis of this compound, which may involve multiphase flows (e.g., liquid-solid in a crystallizer), CFD can be coupled with other models, such as Population Balance Models (PBM), to simulate processes like crystallization. researchgate.net This coupled approach can predict the evolution of particle size distribution, which is crucial for product quality. researchgate.net Furthermore, CFD can model the kinetics of the synthesis reactions, helping to understand how mixing affects reaction rates and selectivity, thereby reducing the need for costly and time-consuming pilot-scale experiments. nih.govmdpi.com

Table 4: Key Parameters in CFD Simulation for a this compound Reactor

| Parameter | Description | Importance in Reactor Simulation |

| Velocity Field | Distribution of fluid velocity throughout the reactor. | Determines mixing efficiency, residence time distribution, and suspension of solids. youtube.com |

| Temperature Profile | Spatial distribution of temperature. | Crucial for controlling reaction rates and preventing unwanted side reactions or thermal degradation. tudelft.nl |

| Species Concentration | Distribution of reactants, intermediates, and products. | Used to calculate local reaction rates and overall reactor performance. |

| Turbulence Model | Mathematical model to simulate the effects of turbulent flow (e.g., k-ε, k-ω). | Accurately predicts mixing and transport phenomena in turbulent regimes. tudelft.nl |

| Reaction Kinetics | Equations describing the rate of chemical reactions. | Coupled with flow and transport equations to predict product yield and selectivity. mdpi.com |

| Multiphase Flow Model | Model for systems with more than one phase (e.g., Eulerian-Eulerian). | Essential for simulating processes like crystallization, gas-liquid reactions, or slurry reactors. researchgate.net |

Advanced Analytical Methodologies for Potassium 2,2,3,3 Tetrafluoropropionate Research

Spectroscopic Techniques for Structural Characterization

Spectroscopy is a cornerstone in the structural analysis of molecules, offering detailed insights into the atomic and molecular framework. For Potassium 2,2,3,3-tetrafluoropropionate, various spectroscopic methods are indispensable for confirming its identity and characterizing its functional groups and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR, ¹H NMR) for Product Analysis and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For fluorinated compounds like this compound, both ¹⁹F and ¹H NMR are particularly informative.

¹⁹F NMR Spectroscopy: Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is an exceptionally sensitive and crucial tool for analyzing organofluorine compounds. mdpi.com The spectrum provides distinct signals for fluorine atoms in different chemical environments, and the wide chemical shift range (typically around 800 ppm) minimizes signal overlap. mdpi.com For the 2,2,3,3-tetrafluoropropionate anion (HCF₂CF₂COO⁻), one would expect two main resonances corresponding to the two non-equivalent difluoromethylene (-CF₂-) groups.

The -CF₂- group adjacent to the carboxylate (at the C2 position) would appear at a different chemical shift than the -CF₂- group at the C3 position.

Spin-spin coupling would be observed: the signal for each -CF₂- group would be split into a triplet by the adjacent -CF₂- group.

Furthermore, the signal for the -CF₂- group at the C3 position would be split into a triplet by the geminal proton on the same carbon, resulting in a triplet of triplets.

The integration of the signal areas allows for the quantification of the fluorine atoms, which is useful for purity assessment and reaction monitoring. nih.gov

¹H NMR Spectroscopy: While ¹⁹F NMR focuses on the fluorine atoms, ¹H NMR provides information about the protons in the molecule. In the case of the 2,2,3,3-tetrafluoropropionate anion, there is a single proton attached to the C3 carbon (HCF₂-).

The ¹H NMR spectrum would show a single primary resonance for this proton.

This signal would be split into a triplet by the two adjacent fluorine atoms on the same carbon (C3).

Additional, smaller coupling (a triplet) would be observed due to the two fluorine atoms on the C2 carbon, resulting in a complex multiplet, often a triplet of triplets.

The chemical shift of this proton is significantly influenced by the adjacent electronegative fluorine atoms, typically causing it to appear downfield compared to protons in non-fluorinated alkanes. For instance, the proton in the structurally related 2,2,3,3-tetrafluoro-1-propanol (B1207051) (HCF₂CF₂CH₂OH) appears as a triplet of triplets centered around 5.9 ppm.

Interactive Data Table: Predicted NMR Characteristics for 2,2,3,3-Tetrafluoropropionate Anion

| Nucleus | Position | Predicted Chemical Shift Range (ppm) | Predicted Splitting Pattern | Coupling To |

| ¹⁹F | -CF₂ -COO⁻ (C2) | Varies (downfield) | Triplet | -CF₂H (C3) |

| ¹⁹F | HCF₂ - (C3) | Varies (upfield from C2) | Triplet of triplets | -CF₂- (C2), -H |

| ¹H | -H CF₂- (C3) | ~5.5 - 6.5 | Triplet of triplets | -CF₂- (C3), -CF₂- (C2) |

Note: Specific chemical shift values require experimental determination and can be influenced by the solvent and concentration.

Fourier Transform-Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: FTIR is particularly effective for identifying polar bonds. For this compound, the spectrum is expected to be dominated by strong absorptions from the carboxylate group and the carbon-fluorine bonds. A study on the related perfluoropropionic acid (CF₃CF₂COOH) provides insight into the expected vibrational modes. mdpi.comnih.gov

Carboxylate (COO⁻) Vibrations: A very strong, broad absorption band is expected for the asymmetric stretching of the carboxylate group, typically in the 1650-1550 cm⁻¹ region. A weaker, symmetric stretching band would appear in the 1450-1360 cm⁻¹ range.

C-F Vibrations: Multiple, very strong absorption bands are characteristic of C-F bonds and are typically found in the 1300-1000 cm⁻¹ region. The presence of two distinct -CF₂- groups will likely lead to a complex pattern of bands in this "fingerprint" region.

C-H Vibrations: A stretching vibration for the single C-H bond is expected in the 3000-2850 cm⁻¹ region, though it may be of weaker intensity compared to the C-F and carboxylate signals.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR, as it is more sensitive to non-polar, symmetric bonds. While no specific Raman spectrum for this compound is readily available, analysis of similar compounds like propionic acid suggests that C-C backbone vibrations would be more prominent than in FTIR. chemicalbook.com The symmetric stretch of the C-F bonds would also produce a strong Raman signal.

Interactive Data Table: Expected Vibrational Frequencies for 2,2,3,3-Tetrafluoropropionate Anion

| Functional Group | Vibration Type | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylate (-COO⁻) | Asymmetric Stretch | FTIR | 1650 - 1550 | Strong |

| Carboxylate (-COO⁻) | Symmetric Stretch | FTIR | 1450 - 1360 | Moderate |

| Carbon-Fluorine (C-F) | Stretch | FTIR | 1300 - 1000 | Very Strong |

| Carbon-Hydrogen (C-H) | Stretch | FTIR | 3000 - 2850 | Weak to Moderate |

| Carbon-Carbon (C-C) | Stretch | Raman | 900 - 800 | Moderate to Strong |

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques are paramount for separating components of a mixture, thus assessing the purity of the compound. When coupled with mass spectrometry, they provide a powerful method for both separation and definitive identification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. It is widely used to determine the purity of chemical compounds. For a polar, ionic compound like this compound, reversed-phase HPLC is a common approach.

A typical method for analyzing perfluorinated carboxylic acids (PFCAs) involves a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Since the tetrafluoropropionate anion lacks a strong chromophore, direct detection by UV-Vis is challenging. To overcome this, derivatization with a fluorescent tag, such as 3-bromoacetylcoumarin, can be employed to enable highly sensitive fluorescence detection. nih.gov The retention time of the derivatized analyte under specific conditions (e.g., mobile phase composition, flow rate, column temperature) is a characteristic property used for its identification, while the peak area allows for quantification and purity assessment.

High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Quantification

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous identification of chemical compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental formula for the measured mass.

For this compound, HRMS can confirm its elemental composition. Using electrospray ionization (ESI) in negative ion mode, the 2,2,3,3-tetrafluoropropionate anion ([C₃HF₄O₂]⁻) would be detected.

Interactive Data Table: HRMS Data for the 2,2,3,3-Tetrafluoropropionate Anion

| Ion Formula | Calculated Monoisotopic Mass (Da) | Technique | Ionization Mode |

| [C₃HF₄O₂]⁻ | 145.0010 | HRMS | ESI |

The experimentally measured mass must match this calculated value within a very narrow tolerance (typically < 5 ppm) to confirm the identity of the compound. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed on the parent ion to induce fragmentation. The resulting fragmentation pattern provides additional structural information, further confirming the molecule's identity.

Research Applications of Potassium 2,2,3,3 Tetrafluoropropionate and Its Derivatives

Applications in Advanced Materials Science

The unique properties imparted by fluorine atoms make fluorinated compounds like Potassium 2,2,3,3-tetrafluoropropionate and its derivatives valuable in the development of advanced materials. Their applications range from precursors for high-performance polymers to components in energy storage devices and specialized coatings.

Precursors for Fluorinated Polymers and Copolymers

This compound serves as a key intermediate in the synthesis of other valuable fluorinated molecules. A patented process describes the synthesis of the potassium salt by reacting potassium cyanide and water with tetrafluoroethylene (B6358150) in the presence of an alcohol. google.com This salt can then be used as a starting material for producing other fluorochemicals. For instance, the sodium salt, sodium 2,2,3,3-tetrafluoropropionate, has been noted for its potential use in producing fluoropolymers. alfa-industry.com

Furthermore, the propionate (B1217596) salt can be converted into its corresponding esters, such as methyl or ethyl 2,2,3,3-tetrafluoropropionate. google.com These esters are also significant building blocks in organic synthesis. The precursor alcohol, 2,2,3,3-Tetrafluoro-1-propanol (B1207051), is proposed as an intermediate for creating plastics, elastomers, and lubricants. drugfuture.com A notable application is the electrolysis of the propionate salt in a desirable medium to produce 1,1,2,2,3,3,4,4-octafluorobutane (HFC-338pcc), a highly fluorinated compound. google.com

Electrolyte Components in High-Energy Density Lithium Metal Batteries and Electric Double-Layer Capacitors

The development of safe and efficient electrolytes is critical for advancing high-energy-density batteries. Derivatives of this compound have been investigated for this purpose. Specifically, methyl 2,2,3,3-tetrafluoropropionate is mentioned as a potential component, an acyclic carboxylate, in electrolyte solutions for electrochemical devices like lithium-ion secondary batteries. epo.orggoogle.comiitkgp.ac.in The inclusion of such fluorinated carboxylates in the electrolyte's solvent can be a strategy to improve battery performance and stability. epo.org

Development of Specialized Solvent Systems and High-Performance Coatings

The precursor to this compound, 2,2,3,3-Tetrafluoro-1-propanol (TFP), is noted for its extensive use as a specialized solvent in industrial manufacturing, such as for CD-Rs and DVD-Rs. nih.gov The chemical stability of the fluorinated alkyl chain makes it suitable for applications where conventional solvents may fail. nih.gov This highlights the potential of its derivatives in formulating specialized solvent systems.

In the realm of high-performance coatings, fluorinated compounds are prized for their durability and protective qualities. The precursor alcohol, TFP, is used to synthesize water-repellent agents for textiles, demonstrating the utility of this chemical family in creating protective surfaces. sigmaaldrich.com While direct applications of this compound in coatings are not widely documented, its role as a precursor to other fluorinated molecules suggests its indirect importance in this field. google.comdrugfuture.com

Role in Catalysis and Chemical Engineering

In catalysis and chemical engineering, research has focused on the efficient production of tetrafluoropropionate salts and their potential roles in catalytic processes.

Electrocatalytic Applications in Value-Added Chemical Production

A significant application in chemical engineering is the green and highly selective synthesis of sodium 2,2,3,3-tetrafluoropropionate (STFP), a chemical analogue of the potassium salt. alfa-industry.com This process utilizes an electrocatalytic reactor (ECR) for the oxidation of 2,2,3,3-tetrafluoro-1-propanol (TFP). alfa-industry.comresearchgate.net The reaction is carried out using a nano-structured manganese oxide-titanium (MnO₂/Ti) electrode as the anode. researchgate.net In this system, TFP is oxidized to 2,2,3,3-tetrafluoropropionic acid, which then reacts with a sodium hydroxide (B78521) electrolyte to yield the final salt product. alfa-industry.com Research has shown that this electrocatalytic method can achieve a TFP conversion rate of up to 91.9% with a selectivity towards the tetrafluoropropionate product of over 99.9% under optimized conditions. alfa-industry.com

| Parameter | Value |

| Precursor | 2,2,3,3-tetrafluoro-1-propanol (TFP) |

| Product | Sodium 2,2,3,3-tetrafluoropropionate (STFP) |

| Catalyst/Electrode | MnO₂/Ti |

| Method | Electrocatalytic Oxidation |

| Max. Conversion | 91.9% alfa-industry.com |

| Max. Selectivity | >99.9% alfa-industry.com |

| This interactive table summarizes the key findings in the electrocatalytic production of Sodium 2,2,3,3-tetrafluoropropionate. |

Investigation of Promoter Effects in Catalytic Reactions (e.g., Ammonia (B1221849) Synthesis with Potassium Promotion)

The investigation of this compound as a specific promoter in catalytic reactions like ammonia synthesis is a highly specialized area of research. While potassium is a well-known promoter for such catalysts, publicly available scientific literature does not currently provide specific data on the use and effects of the 2,2,3,3-tetrafluoropropionate salt for this purpose.

Environmental and Nuclear Waste Management Research

The unique properties of this compound, stemming from its fluorinated structure, have led to its investigation in specialized areas of environmental and nuclear waste management. Research in this domain focuses on leveraging its chemical characteristics for advanced separation and degradation processes.

Solvent Modifiers for Extraction of Radionuclides from Nuclear Waste

The management of nuclear waste is a critical challenge, requiring efficient methods to separate hazardous radionuclides. Pyrochemical processing, a dry reprocessing method for irradiated nuclear fuel, has garnered significant interest for its potential to be more compact and cost-effective than traditional aqueous methods oecd-nea.org. These processes often involve the use of molten salts and liquid metal solvents for the separation of elements oecd-nea.org.

While direct studies on this compound as a solvent modifier are not extensively documented in publicly available literature, the principles of using fluorinated compounds in separation processes are well-established. The introduction of fluorinated ligands can significantly alter the solubility and extraction behavior of metal ions. In the context of radionuclide extraction, a solvent modifier like this compound could potentially enhance the selective extraction of specific radionuclides by altering the properties of the extraction phase. The fluorine atoms can increase the stability of the extraction complex and influence the distribution of the target radionuclide between the aqueous and organic phases. The selection of an appropriate solvent and modifier is crucial for the efficiency of these separation processes oecd-nea.org.

Further research is needed to fully elucidate the potential of this compound in this application, focusing on its interaction with different radionuclides and its stability in the harsh chemical and radioactive environment of nuclear waste streams.

Mechanisms of Fluorinated Compound Degradation in Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). Fluorinated compounds, known for their persistence in the environment, are a key target for AOPs.

The degradation of fluorinated compounds like this compound in AOPs is a complex process. The carbon-fluorine bond is exceptionally strong, making these compounds resistant to conventional degradation methods. However, AOPs can generate highly reactive species capable of breaking these bonds. The degradation mechanism is thought to proceed through a series of steps, likely initiated by the abstraction of a hydrogen atom from the α-carbon (the carbon adjacent to the carboxyl group). This is followed by a cascade of reactions involving decarboxylation and the sequential cleavage of C-C and C-F bonds, ultimately leading to the formation of fluoride (B91410) ions and smaller, less harmful molecules.

The efficiency of degradation can be influenced by the specific AOP employed (e.g., ozone/UV, Fenton's reagent) and the reaction conditions. The presence of the potassium salt would mean the compound is dissociated in aqueous solution, potentially influencing its reactivity with the generated radicals.

| AOP Type | Primary Reactive Species | Potential Role in Degradation of Fluorinated Propionates |

| Ozone/UV | Hydroxyl Radicals (•OH), Ozone (O₃) | Initiation of degradation through hydrogen abstraction or direct reaction with the carboxylate group. |

| Fenton's Reagent (H₂O₂/Fe²⁺) | Hydroxyl Radicals (•OH) | Powerful oxidation of the organic structure, leading to bond cleavage. |

| Photocatalysis (e.g., TiO₂) | Electron-hole pairs, Hydroxyl Radicals (•OH) | Surface-mediated reactions that can facilitate the breakdown of the fluorinated chain. |

This table is a generalized representation based on AOP mechanisms for fluorinated compounds and is intended to be illustrative for this compound.

Emerging Research Areas

The distinct chemical nature of this compound makes it a compound of interest in burgeoning fields of chemical and biological research. Its potential as a building block for complex molecules and its unique structural features are driving its exploration in pharmaceutical and medical applications.

Role as Intermediates in Pharmaceutical Synthesis and Drug Development Building Blocks

Fluorinated compounds are of paramount importance in modern drug discovery, with a significant percentage of new drugs containing at least one fluorine atom. The introduction of fluorine can dramatically alter a molecule's properties, including its metabolic stability, bioavailability, and binding affinity to biological targets.

This compound, and its parent acid, 2,2,3,3-tetrafluoropropionic acid, are considered valuable intermediates or building blocks in the synthesis of more complex pharmaceutical agents google.comnih.gov. The tetrafluoropropyl moiety can be incorporated into larger molecules to impart the desirable properties associated with fluorination. For instance, a patent for the synthesis of 2,3,3,3-tetrafluoropropionic acid highlights its utility as a medicine and pesticide intermediate google.com.

The use of such fluorinated building blocks allows for the creation of novel chemical entities with potentially enhanced therapeutic profiles mdpi.com. The synthetic versatility of the carboxylate group in this compound allows for its conversion into a variety of other functional groups, making it a flexible starting material for medicinal chemists researchgate.netresearchgate.net.

Exploration in Medical and Biological Research due to Fluorinated Structure

The structural similarity of this compound to the short-chain fatty acid (SCFA) propionate suggests intriguing possibilities for its role in biological systems. SCFAs like propionate are known to be produced by gut microbiota and play crucial roles in regulating intestinal health, immune function, and metabolism mdpi.comnih.govresearchgate.netmicroba.com. They act as signaling molecules, interacting with receptors such as free fatty acid receptors (FFARs) biorxiv.org.

The presence of fluorine atoms in this compound would likely alter its biological activity compared to its non-fluorinated counterpart. The increased lipophilicity and altered electronic properties could lead to different interactions with biological targets, such as enzymes and receptors. Research in this area might explore whether this fluorinated analog can mimic or modulate the effects of natural propionate, potentially leading to new therapeutic approaches for inflammatory or metabolic disorders. The stability of the C-F bond could also result in a longer biological half-life, which could be advantageous in a therapeutic context.

| Property | Non-fluorinated Propionate | Potential Impact of Fluorination in this compound |

| Biological Target Interaction | Interacts with GPCRs (e.g., FFAR2, FFAR3) and inhibits histone deacetylases (HDACs). biorxiv.org | Altered binding affinity and selectivity for receptors and enzymes due to changes in size, lipophilicity, and electronic distribution. |

| Metabolic Stability | Readily metabolized by the body. | Increased resistance to metabolic degradation, potentially leading to a longer duration of action. |

| Cellular Uptake | Transported into cells by specific transporters. | Modified transport kinetics, potentially leading to altered intracellular concentrations. |

| Physicochemical Properties | Hydrophilic. | Increased lipophilicity, which can affect membrane permeability and distribution in the body. |

This table presents a comparative analysis based on the known properties of propionate and the predicted effects of fluorination.

Environmental Behavior and Biological Interactions of Fluorinated Propionates Academic Focus

Environmental Fate and Transport Mechanisms

The environmental behavior of fluorinated propionates is dictated by the exceptional strength of the carbon-fluorine (C-F) bond, which renders them highly stable and resistant to degradation.

Fluorinated carboxylates, including compounds like 2,2,3,3-tetrafluoropropionate, are generally resistant to abiotic hydrolysis under typical environmental pH and temperature conditions. core.ac.uk The stability of the C-F bond prevents cleavage through hydrolysis. scholaris.ca However, related fluorinated compounds, such as fluorotelomer-based polymers, can undergo abiotic hydrolysis, acting as a source of perfluorocarboxylates (PFCAs) in the environment. acs.org For instance, the hydrolysis of fluorotelomer acrylates is a potential degradation pathway. core.ac.uk

Photolysis, or degradation by light, is a more significant pathway for some fluorinated compounds. Perfluorinated carboxylic acids (PFCAs) can undergo photolysis, particularly under vacuum ultraviolet (VUV) irradiation, leading to a stepwise degradation into shorter-chain PFCAs. nih.gov For example, studies on PFOA show it degrades to shorter-chain acids like PFHpA, PFHxA, PFPeA, and PFBA upon irradiation. nih.gov The process typically involves decarboxylation, forming a radical that reacts with water. nih.gov Direct photolysis in sunlit surface waters is also a degradation route for various fluorinated pharmaceuticals and pesticides, which can lead to the formation of smaller, persistent fluorinated byproducts like trifluoroacetic acid (TFA) or complete defluorination in some cases. acs.orgnih.govoup.com The atmospheric degradation of precursor compounds like 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) also leads to the formation of TFA, which persists in aquatic environments. nih.gov

Per- and polyfluoroalkyl substances are well-known for their persistence in the environment, largely due to their resistance to microbial degradation. rsc.orgresearchgate.net Short-chain PFAS, a category that includes tetrafluoropropionate, are also highly resistant to both aerobic and anaerobic biodegradation. rsc.org Studies have shown no conclusive evidence of microbial degradation for short-chain perfluoroalkyl carboxylic acids even after extended incubation periods. rsc.org

The bioaccumulation of PFAS is a complex process that does not follow the traditional lipid-partitioning model of other persistent organic pollutants. nih.gov Instead, bioaccumulation is influenced by factors such as the compound's chain length and its interaction with proteins and phospholipids. nih.govresearchgate.netnih.govnih.gov

Long-chain PFAS tend to bioaccumulate more significantly in organisms, with concentrations often increasing at higher trophic levels (biomagnification). nih.gov In contrast, short-chain PFAS, such as tetrafluoropropionate, are generally considered to be less bioaccumulative. oaepublish.com This difference is attributed to several factors. Short-chain compounds exhibit weaker binding affinity to proteins like serum albumin and liver fatty acid-binding proteins, which are key transport and sequestration mechanisms for longer-chain PFAS. nih.govnih.gov They also tend to have shorter elimination half-lives in organisms.

The primary mechanisms governing PFAS bioaccumulation involve:

Protein Binding: PFAS can bind to proteins in blood (e.g., serum albumin) and tissues (e.g., liver fatty acid-binding proteins), which facilitates their distribution and retention in the body. nih.gov The strength of this binding generally increases with the length of the fluorinated carbon chain. mdpi.com

Phospholipid Partitioning: PFAS can partition into cell membranes, particularly interacting with the phospholipid bilayer. researchgate.netnih.gov This interaction is also more significant for long-chain compounds. nih.gov

Renal Elimination: Active transport proteins in the kidneys play a crucial role in the elimination of PFAS. nih.gov Shorter-chain PFAS are often more readily eliminated via renal clearance, contributing to their lower bioaccumulation potential. nih.gov

Studies in plants have shown that short-chain PFAS can be taken up from soil and water, with bioaccumulation factors varying by plant species. nih.gov For instance, the emerging PFAS alternative GenX, a short-chain ether, has been shown to be bioaccumulative in plants like Arabidopsis thaliana. nih.gov

Advanced Studies on Biological Interactions

At the molecular level, fluorinated compounds can interact with various biological systems, leading to a range of cellular responses.

Research has identified several molecular targets and pathways that are affected by PFAS exposure. These interactions are often initiated by the structural similarity of PFAS to endogenous molecules like fatty acids. researchgate.net

Key biological processes and pathways impacted by PFAS include:

Lipid Metabolism: PFAS can disrupt lipid homeostasis, an effect often linked to the activation of nuclear receptors that regulate lipid metabolism genes. researchgate.netbiorxiv.org

Oxidative Stress: Exposure to PFAS has been shown to induce oxidative stress, leading to an imbalance in the production of reactive oxygen species and the cell's ability to detoxify them. biorxiv.org

Cellular Apoptosis: Studies have demonstrated that PFOA and PFOS can induce apoptosis (programmed cell death) in neuronal cells, potentially through pathways involving death ligands like FADD. jsr.org

Neurotransmission: PFAS can cross the blood-brain barrier and accumulate in the brain, where they may interfere with neurotransmission. nih.gov For example, they can alter calcium-related signaling pathways and affect the expression of proteins involved in dopaminergic neuron maturation. nih.gov

Insulin (B600854) Signaling: PFOA has been shown to impair the insulin signaling pathway in human liver cells by uncoupling the insulin receptor from its downstream signaling cascade, which can affect glucose uptake and metabolism. frontiersin.org

Protein Interactions: The fluorine atom can modulate protein-protein and protein-ligand interactions, although the precise effects are complex and context-dependent. nih.govfu-berlin.demdpi.com

A primary mechanism through which PFAS exert their biological effects is by interacting with nuclear receptors, which are proteins that regulate gene expression. nih.govdigitellinc.com

Peroxisome Proliferator-Activated Receptors (PPARs): Many PFAS, including PFOA and other carboxylic acids, are known activators of PPARs, particularly PPARα. researchgate.netnih.gov Activation of PPARα is a key molecular event that leads to changes in the expression of genes controlling lipid metabolism, which is a well-documented effect of PFAS in rodents. nih.govnih.gov Some PFAS have also been shown to weakly activate PPARγ. researchgate.netnih.gov

Other Nuclear Receptors: Besides PPARs, PFAS have been investigated for their ability to activate other nuclear receptors like the constitutive androstane (B1237026) receptor (CAR), pregnane (B1235032) X receptor (PXR), and estrogen receptor (ERα). nih.govmdpi.com Studies have shown that PFOA can induce CAR target genes in the liver. nih.gov Large-scale screening has suggested that a significant number of PFAS can bind to the orthosteric (ligand-binding) and allosteric sites of various nuclear receptors, potentially displacing endogenous ligands and disrupting normal endocrine function. mdpi.com

The activation of these nuclear receptors by PFAS can trigger a cascade of downstream events, reprogramming cellular processes like lipid metabolism and inducing cellular stress responses. biorxiv.org It is important to note that many of these effects in vitro are observed at concentrations significantly higher than those typically found in the general human population's blood. nih.gov

Effects on Immune Cell Populations and Immunotoxicity Mechanisms

As of the current body of scientific literature, there is no specific research available detailing the effects of Potassium 2,2,3,3-tetrafluoropropionate on immune cell populations or its potential immunotoxicity mechanisms. Studies on other fluorinated propionates, such as 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate, have investigated immunomodulatory effects, including impacts on T-cell dependent antibody responses and alterations in splenic T-cell subpopulations nih.gov. However, these findings cannot be directly extrapolated to this compound, and dedicated studies are required to determine its specific immunological profile.

Interaction with Enzymes and Receptors: Inhibitory and Enhancing Effects

There is currently a lack of publicly available scientific data on the specific interactions of this compound with enzymes and receptors. Research into the inhibitory or enhancing effects of this compound on biological pathways has not been published. While studies exist on how elevated extracellular potassium can suppress T-cell receptor signaling nih.gov, this is a general ionic effect and not specific to the activity of the tetrafluoropropionate anion itself as a distinct chemical entity interacting with enzymes or receptors. Further investigation is needed to characterize the biochemical interactions of this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity and Interactions

No specific Quantitative Structure-Activity Relationship (QSAR) models for predicting the biological activity and interactions of this compound were found in a review of current scientific literature. QSAR models are computational tools used to forecast the activities of chemicals based on their molecular structure mdpi.commdpi.comnih.govnih.gov. While QSAR studies have been developed for various classes of perfluorinated compounds to predict properties like endocrine-disrupting activity, specific models that include and are validated for this compound have not been established mdpi.com. Therefore, its biological activities cannot be predicted using existing published models.

Reactivity Towards Biological Thiols and Correlation with Biological Effects

Information regarding the reactivity of this compound towards biological thiols, such as glutathione (B108866), is not available in the current scientific literature. The interaction with thiols is a key factor in the biological effects of some compounds; for instance, the toxicity of potassium bromate (B103136) is linked to its interaction with intracellular glutathione nih.gov. However, whether this compound undergoes similar reactions or has any significant reactivity with biological thiols remains uninvestigated.

Intellectual Property and Patent Landscape in Fluoropropionate Chemistry

Analysis of Key Patents Related to Potassium 2,2,3,3-Tetrafluoropropionate Synthesis

A pivotal patent in the synthesis of this compound is U.S. Patent No. 5,336,801A. This patent details a process for preparing 2,2,3,3-tetrafluoropropionate salts by reacting a cyanide salt and water with tetrafluoroethylene (B6358150) (TFE) in the presence of an alcohol. google.com

The process outlined in the patent involves charging a stainless steel autoclave with potassium cyanide, methanol, and water. google.com Tetrafluoroethylene is then introduced under pressure while the mixture is stirred at an elevated temperature. google.com The reaction pressure and temperature are critical parameters, with the patent specifying a temperature range of about 15°C to 125°C and a pressure range of about 15 to 1000 psi. google.com Following the addition of TFE, the reaction is continued to ensure the complete conversion of intermediates into the desired propionate (B1217596) salt. google.com

The patent also describes alternative embodiments of the invention, such as using different cyanide salts like tetraethylammonium (B1195904) cyanide, which can influence the formation of by-products. google.com Furthermore, it covers the subsequent conversion of the resulting 2,2,3,3-tetrafluoropropionate salts into 2,2,3,3-tetrafluoropropionic acid (TFPA) and its esters. This is achieved through acidification with a mineral acid, followed by isolation of the acid or its corresponding ester. google.com These derivatives are valuable intermediates for other chemical processes, including Kolbe electrolysis to produce hydrofluorocarbons (HFCs). google.com

The following table summarizes the key parameters from a representative example in the patent for the synthesis of this compound.

Table 1: Synthesis Parameters for this compound (based on U.S. Patent 5,336,801A)

| Parameter | Value |

|---|---|

| Reactants | |

| Potassium Cyanide | 97.7 g (1.5 mol) |

| Tetrafluoroethylene | 150 g (1.50 mol) |

| Methanol | 325 mL |

| Water | 175 mL |

| Reaction Conditions | |

| Temperature | 77-80 °C |

| Pressure | Rose to 126 psi (969 kPa), then fell |

| Reaction Time | 2 hr, 20 min for TFE addition, plus 2 hr additional stirring |

| Product Yield | |

| This compound | 219.8 g (80% yield) |

This patent is significant as it provides a clear and efficient route to this compound, a key intermediate in the production of other valuable fluorinated compounds.

Patenting Trends in Fluorinated Material Applications and Production

The broader patent landscape for fluorinated materials reveals several key trends. Historically, the unique properties of fluoropolymers, such as high chemical resistance and thermal stability, have driven their use in a wide range of applications, from non-stick coatings to materials for the aerospace and electronics industries. google.compageplace.de This has led to a significant number of patents covering the composition, production, and application of these materials. google.comjustia.com

In recent years, patenting activity has been increasingly influenced by environmental and health concerns surrounding certain per- and polyfluoroalkyl substances (PFAS). essenscia.bemdpi.com This has spurred innovation and patent filings in several key areas:

Development of Non-Fluorinated Alternatives: There is a growing trend in patenting materials that can serve as substitutes for traditional fluorinated compounds. essenscia.be These include polyesters, silicones, and waxes, which are being explored for applications where the extreme performance of fluoropolymers may not be strictly necessary. essenscia.be

Sustainable Fluoropolymer Production: Significant research and patenting efforts are focused on making the production of fluoropolymers more environmentally friendly. mdpi.com A major area of innovation involves the use of non-fluorinated surfactants in the emulsion polymerization of fluoroalkenes, replacing traditional fluorinated surfactants like PFOA. mdpi.comgoogle.com

Recycling and Transfer Fluorination: Emerging technologies for the chemical recycling of fluorocarbons are also a subject of patent interest. researchgate.netchemrxiv.orgchemrxiv.org These methods aim to recover fluorine from waste streams and re-use it in the synthesis of new molecules, promoting a more circular economy for fluorine. researchgate.netukri.org

Novel Fluoropolymer Compositions: Patents continue to be filed for new fluoropolymer compositions with enhanced properties. google.comjustia.com This includes the development of block copolymers and end-functionalized polymers that offer controlled architecture and specific performance characteristics. google.com

The following interactive table illustrates the evolution of patenting focus in fluorinated materials.

Table 2: Evolving Focus of Patents in Fluorinated Materials

| Era | Primary Focus of Patents | Key Drivers | Example Patent Areas |

|---|---|---|---|

| Mid-20th Century | Foundational Fluoropolymers (e.g., PTFE) | Discovery of unique properties (chemical inertness, low friction) | Basic composition of matter and synthesis patents. pageplace.de |

| Late 20th Century | Diversification of Fluoropolymers and Applications | Need for high-performance materials in electronics, aerospace, and automotive industries. pageplace.dejustia.com | Fluoroplastics, fluoroelastomers, coatings, seals. pageplace.dejustia.com |

| Early 21st Century | Process Improvement and New Compositions | Desire for enhanced performance and processing characteristics. google.com | Block copolymers, living polymerization techniques. google.com |

| Present Day | Sustainability and Environmental Concerns | Regulatory pressure (e.g., restrictions on certain PFAS), desire for a circular economy. essenscia.bemdpi.com | Non-fluorinated surfactants, chemical recycling, PFAS substitutes. essenscia.bemdpi.comgoogle.com |

Academic-Industrial Collaborations and Technology Transfer in Fluorinated Chemistry Innovation

The advancement of fluorinated chemistry, from fundamental discoveries to commercial products, is significantly propelled by collaborations between academic institutions and industrial partners. numberanalytics.comnsf.gov These partnerships are crucial for translating novel research into practical applications and driving innovation in the field.

The Nature of Collaboration:

Academic-industrial collaborations in fluorine chemistry can take various forms, including:

Joint Research Projects: Industry often funds research in academic labs to explore new synthetic methods, develop novel materials, or investigate fundamental chemical processes. numberanalytics.comflurine.com

Technology Licensing and Spin-outs: Universities often patent discoveries made in their laboratories and then license the technology to established companies or form spin-out companies to commercialize the innovation. ox.ac.ukacs.org A notable example is the creation of the spin-out company FluoRok from the University of Oxford to commercialize a new, safer method for producing fluorochemicals that avoids the use of hazardous hydrogen fluoride (B91410). ox.ac.ukacs.org

Cooperative Research Centers: Programs like the Industry/University Cooperative Research Centers (IUCRC) in the United States facilitate long-term partnerships between industry, academia, and government to conduct pre-competitive research that addresses the needs of the chemical industry. nsf.gov

Benefits and Impact:

These collaborations offer mutual benefits. For industry, they provide access to specialized expertise and cutting-edge research without the need to develop these capabilities in-house. nih.gov This can accelerate the development of new products and technologies. nih.gov For academia, these partnerships provide funding, offer insights into real-world chemical challenges, and create opportunities for students and researchers. nih.govacs.org

Technology Transfer in Action:

The development of more sustainable methods for fluorination is a prime example of successful academic-industrial technology transfer. Research at universities on topics such as:

Fluorolytic sol-gel routes for creating nanoscopic fluorinated materials has led to cooperative projects with industry. acs.org

Transfer fluorination reactions that aim for a more circular economy for fluorine are being actively researched and developed. ukri.org

Safer fluorination reagents developed in academic labs are being commercialized to reduce the hazards associated with traditional fluorination processes. ox.ac.uk

These collaborations are essential for tackling major challenges in the chemical industry, such as improving the sustainability of manufacturing processes and developing the next generation of high-performance materials. soci.orgtimeshighereducation.com The ongoing synergy between academic discovery and industrial application will continue to shape the future of fluorinated chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.